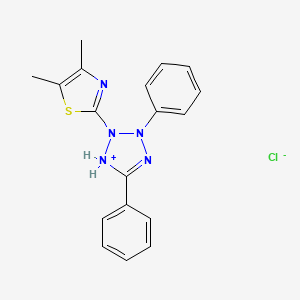
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring and a tetrazolium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4,5-dimethylthiazole with diphenyltetrazolium chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the tetrazolium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tetrazolium derivatives, while reduction can produce dihydro forms of the compound.
科学的研究の応用
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is often employed in cell viability assays, where it serves as a colorimetric indicator.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
作用機序
The mechanism by which 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride exerts its effects is primarily through its interaction with cellular components. In cell viability assays, the compound is reduced by cellular enzymes to form a colored formazan product, which can be quantitatively measured. This reduction process is indicative of cellular metabolic activity and is used to assess cell viability and proliferation.
類似化合物との比較
Similar Compounds
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
- 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-N-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-2-propanamine
Uniqueness
Compared to similar compounds, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride stands out due to its unique combination of a thiazole ring and a tetrazolium moiety. This structure imparts specific chemical properties that make it particularly useful in biochemical assays and potential therapeutic applications.
特性
CAS番号 |
6193-35-7 |
|---|---|
分子式 |
C18H18ClN5S |
分子量 |
371.9 g/mol |
IUPAC名 |
2-(3,5-diphenyl-1H-tetrazol-1-ium-2-yl)-4,5-dimethyl-1,3-thiazole;chloride |
InChI |
InChI=1S/C18H17N5S.ClH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
InChIキー |
KYENMFWIKMBWJG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


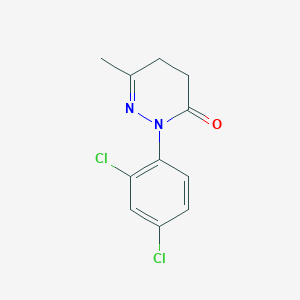
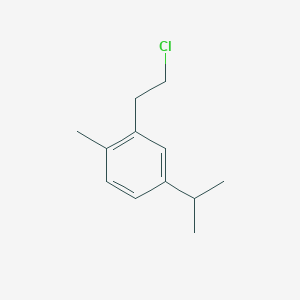
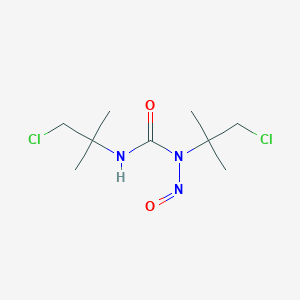
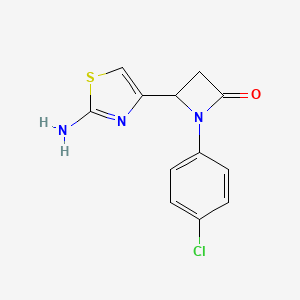

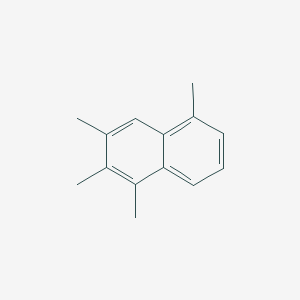
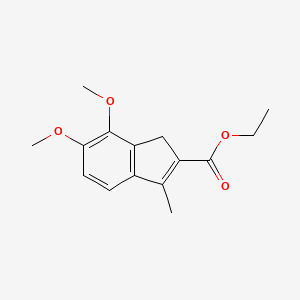
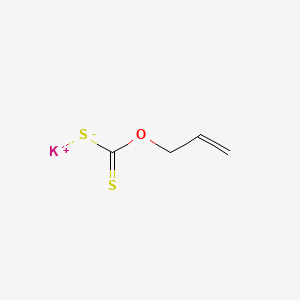
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
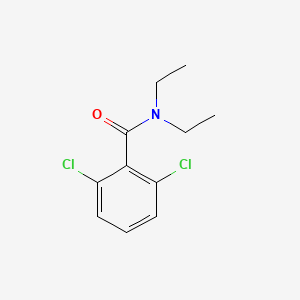
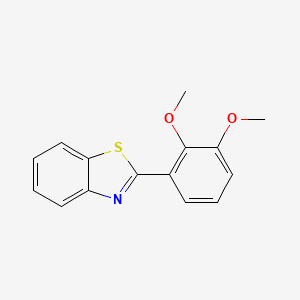

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)

